(3-Iodopropyl)trimethoxysilane

Catalog No.
S1507668
CAS No.
14867-28-8
M.F
C6H15IO3Si
M. Wt
290.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(3-Iodopropyl)trimethoxysilane

CAS Number

14867-28-8

Product Name

(3-Iodopropyl)trimethoxysilane

IUPAC Name

3-iodopropyl(trimethoxy)silane

Molecular Formula

C6H15IO3Si

Molecular Weight

290.17 g/mol

InChI

InChI=1S/C6H15IO3Si/c1-8-11(9-2,10-3)6-4-5-7/h4-6H2,1-3H3

InChI Key

NILZGRNPRBIQOG-UHFFFAOYSA-N

SMILES

CO[Si](CCCI)(OC)OC

Canonical SMILES

CO[Si](CCCI)(OC)OC

Surface Modification

  • Silane coupling agent

    IPTMS acts as a coupling agent to modify the surface properties of various materials, including glass, metals, and polymers. It forms covalent bonds with both the organic and inorganic components, promoting adhesion between dissimilar materials []. This is crucial in fields like microfluidics and biosensors where different materials need to be integrated seamlessly.

  • Biomolecule immobilization

    IPTMS can be used to immobilize biomolecules like enzymes, antibodies, and DNA on surfaces. This immobilization allows for the creation of biosensors, diagnostic tools, and cell culture platforms [].

Organic Synthesis

  • Precursor for organic molecules

    IPTMS serves as a versatile building block for synthesizing various organic molecules. The presence of the reactive iodide group allows for further chemical transformations, enabling the creation of complex organic structures with desired functionalities [].

  • Introducing the iodopropyl group

    IPTMS can be employed to introduce the iodopropyl group (-CH2CH2CH2I) into organic molecules. This functional group is valuable in various research areas, including organic chemistry, medicinal chemistry, and materials science [].

(3-Iodopropyl)trimethoxysilane is a silane compound with the molecular formula C6H15IO3Si\text{C}_6\text{H}_{15}\text{IO}_3\text{Si} and a molar mass of approximately 290.17 g/mol. It features a propyl chain substituted with an iodine atom at the third carbon, along with three methoxy groups attached to the silicon atom. This unique structure allows (3-Iodopropyl)trimethoxysilane to act as a versatile coupling agent, facilitating the modification of surface properties in various materials, including glass, metals, and polymers .

The compound is typically encountered as a colorless to light yellow liquid with a boiling point of 80 °C at reduced pressure (2 mmHg) and has a density of approximately 1.482 g/mL at 20 °C. It is sensitive to moisture and light, necessitating careful storage conditions .

  • Hydrolysis and Condensation: In the presence of moisture, the methoxy groups can hydrolyze to form silanol (Si OH\text{Si OH}) groups. These silanol groups can then condense with hydroxyl groups on surfaces, forming stable siloxane bonds.
  • Substitution Reactions: The iodine atom can be replaced by other nucleophiles such as amines or thiols under appropriate conditions, allowing for further functionalization of the compound .
  • Coupling Reactions: It can react with other silanes or siloxanes to form complex silane networks, enhancing material properties for various applications .

(3-Iodopropyl)trimethoxysilane can be synthesized through several methods:

  • Halogen Exchange Reaction: A common method involves reacting (3-chloropropyl)trimethoxysilane with sodium iodide in acetone. This substitution replaces the chlorine atom with an iodine atom .
  • Direct Synthesis: It can also be synthesized from silicon hydrides reacting with iodoalkanes or through other organosilicon chemistry methods that allow for the introduction of the iodopropyl group onto the silicon atom .

The applications of (3-Iodopropyl)trimethoxysilane are diverse:

  • Surface Modification: It is widely used as a coupling agent to enhance adhesion between organic and inorganic materials in coatings and composites.
  • Biosensors: The ability to immobilize biomolecules makes it valuable in creating biosensors for medical diagnostics and environmental monitoring .
  • Organic Synthesis: As a versatile building block in organic chemistry, it allows for further chemical transformations leading to complex organic structures .

Studies on (3-Iodopropyl)trimethoxysilane interactions focus primarily on its reactivity with various substrates. Its ability to form covalent bonds with hydroxylated surfaces enables effective surface modifications that enhance material compatibility and performance. Additionally, research into its interactions with biological molecules is ongoing, particularly regarding its potential use in drug delivery systems and molecularly imprinted polymers for biomolecule recognition .

Several compounds share structural similarities with (3-Iodopropyl)trimethoxysilane. Here are some notable examples:

Compound NameKey FeaturesUnique Aspects
(3-Chloropropyl)trimethoxysilaneContains chlorine instead of iodineMore stable under certain conditions; less reactive
3-MercaptopropyltrimethoxysilaneContains a thiol groupOffers different reactivity due to thiol presence
Triethoxy(3-iodopropyl)silaneContains ethoxy groups instead of methoxyDifferent hydrolysis behavior affecting reactivity

The uniqueness of (3-Iodopropyl)trimethoxysilane lies in its iodine atom's reactivity, which facilitates easy substitution and further functionalization compared to similar silanes . This property makes it particularly useful in applications requiring specific chemical modifications.

GHS Hazard Statements

Aggregated GHS information provided by 41 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.56%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

(3-Iodopropyl)trimethoxysilane

Dates

Modify: 2023-08-15

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